molecular formula C23H19N3O3S B2442954 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895003-35-7

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2442954
CAS No.: 895003-35-7
M. Wt: 417.48
InChI Key: YVBKFIXFZLOXTG-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Pyridine Derivatives Synthesis and Antimicrobial Studies: The synthesis of pyridine derivatives, including those similar to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, has been explored. These compounds have been found to possess significant antimicrobial activity, offering potential in the development of new antimicrobial agents (Patel & Agravat, 2009).

Anticancer Applications

  • Cobalt(II) Complexes Synthesis and Anticancer Activity: The synthesis of Co(II) complexes involving compounds similar to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been reported. These complexes exhibit fluorescence properties and have shown potential in anticancer activities, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antioxidant Activities

  • Endophytic Streptomyces Sp. and New Benzamide Derivatives: The discovery of new benzamide derivatives from endophytic Streptomyces, which are structurally related to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, shows promising antimicrobial and antioxidant activities. This highlights the potential for these compounds in pharmacological applications (Yang et al., 2015).

Potential in Receptor Binding and Kinase Inhibition

  • VEGFR-2 Kinase Inhibitor: Compounds structurally related to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This suggests their potential in the treatment of cancers and other diseases associated with VEGF signaling (Borzilleri et al., 2006).

Properties

IUPAC Name

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15(27)17-8-10-18(11-9-17)22(28)26(14-16-5-4-12-24-13-16)23-25-21-19(29-2)6-3-7-20(21)30-23/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBKFIXFZLOXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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